- Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs, ACS Chemical Neuroscience, 2023, 14(1), 119-135
Cas no 90064-47-4 (4-Iodo-2,5-dimethoxybenzaldehyde)
90064-47-4 structure
Product Name:4-Iodo-2,5-dimethoxybenzaldehyde
CAS-Nr.:90064-47-4
MF:C9H9IO3
MW:292.070435285568
MDL:MFCD01632211
CID:797963
PubChem ID:11529423
Update Time:2025-09-21
4-Iodo-2,5-dimethoxybenzaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Iodo-2,5-dimethoxybenzaldehyde
- 4-IODO-2,5-DIMETHOXY-BENZALDEHYDE
- Benzaldehyde,4-iodo-2,5-dimethoxy-
- 4-Iodo-2,5-dimethoxybenzaldehyde (ACI)
- 2-Formyl-5-iodo-1,4-dimethoxybenzene
- SCHEMBL2816956
- Benzaldehyde, 4-iodo-2,5-dimethoxy-
- DTXSID10468112
- BS-17925
- D82154
- MFCD01632211
- CS-0110009
- 90064-47-4
- AKOS016009869
-
- MDL: MFCD01632211
- Inchi: 1S/C9H9IO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3
- InChI-Schlüssel: GRXBIKUKMBJWCM-UHFFFAOYSA-N
- Lächelt: O=CC1C(OC)=CC(I)=C(OC)C=1
Berechnete Eigenschaften
- Genaue Masse: 291.95964g/mol
- Monoisotopenmasse: 291.95964g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 174
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 35.5Ų
4-Iodo-2,5-dimethoxybenzaldehyde Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-II779-50mg |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 95+% | 50mg |
140.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-II779-1g |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 95+% | 1g |
1229.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-II779-250mg |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 95+% | 250mg |
679CNY | 2021-05-07 | |
| abcr | AB547885-250 mg |
4-Iodo-2,5-dimethoxybenzaldehyde; . |
90064-47-4 | 250MG |
€107.20 | 2023-04-13 | ||
| abcr | AB547885-1 g |
4-Iodo-2,5-dimethoxybenzaldehyde; . |
90064-47-4 | 1g |
€202.60 | 2023-04-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-II779-200mg |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 95+% | 200mg |
352.0CNY | 2021-07-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180649-100mg |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 98% | 100mg |
¥54.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180649-250mg |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 98% | 250mg |
¥103.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180649-1g |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 98% | 1g |
¥376.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180649-5g |
4-Iodo-2,5-dimethoxybenzaldehyde |
90064-47-4 | 98% | 5g |
¥2139.00 | 2024-04-26 |
4-Iodo-2,5-dimethoxybenzaldehyde Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; overnight, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; 12 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referenz
- Effect of Conjugation Mode on Intramolecular Charge Transfer in Fabricating Acid-Responsive Fluorophores, Chemistry - An Asian Journal, 2019, 14(21), 3883-3892
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; overnight, rt
Referenz
- Comparison of iodination of methoxylated benzaldehydes and related compounds using iodine/silver nitrate and iodine/periodic acid, Synthetic Communications, 2007, 37(21), 3855-3860
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 20 min, -10 °C; 1 h, -8 - -5 °C
1.2 6 h, -5 °C → rt
1.2 6 h, -5 °C → rt
Referenz
- Alkyloxy substituted organic dyes for high voltage dye-sensitized solar cell: Effect of alkyloxy chain length on open-circuit voltage, Dyes and Pigments, 2012, 94(1), 88-98
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; rt
Referenz
- Detection of Amines with Extended Distyrylbenzenes by Strip Assays, Journal of Organic Chemistry, 2014, 79(14), 6634-6645
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 0 °C
1.2 Solvents: Diethyl ether ; 3 h, rt
1.3 Reagents: Water
1.2 Solvents: Diethyl ether ; 3 h, rt
1.3 Reagents: Water
Referenz
- Chromogenic meroterpenoids from the mushrooms Russula ochroleuca and R. Viscida, European Journal of Organic Chemistry, 2006, (4), 1023-1033
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol
Referenz
- Study of Supramolecular Side-Chain Copolymers Containing Light-Emitting H-Acceptors and Electron-Transporting Dendritic H-Donors, Macromolecules (Washington, 2008, 41(24), 9692-9703
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; overnight, rt
Referenz
- Palladium mediated intramolecular multiple C-X/C-H cross coupling and C-H activation: synthesis of carbazole alkaloids calothrixin B and murrayaquinone A, Organic & Biomolecular Chemistry, 2014, 12(32), 6105-6113
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Iodine Solvents: Methanol
Referenz
- Selective preparation of 4-(bromo or iodo)-2,5-dimethoxybenzonitrile and 2-(bromo or iodo)-3,6-dimethoxybenzonitrile from 2,5-dimethoxybenzaldehyde, Synthetic Communications, 1998, 28(24), 4629-4637
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 5 min, 0 °C; 10 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Water ; rt
1.2 2 h, rt
1.3 Reagents: Water ; rt
Referenz
- Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT2A agonist PET tracers, European Journal of Nuclear Medicine and Molecular Imaging, 2011, 38(4), 681-693
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; 2 h, rt
Referenz
- Multiple bond-conjugated photoinduced nitric oxide releaser working with two-photon excitation, Bioorganic & Medicinal Chemistry Letters, 2010, 20(1), 302-305
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; 7 h
Referenz
- Synthesis of Poly(Arylene Alkenylene)s by Pd-Catalyzed Three-Component Coupling Polycondensation of Diiodoarenes, Non-Conjugated Dienes, and Nucleophiles that Involves Chain Walking Isomerization, Journal of Polymer Science, 2019, 57(24), 2535-2542
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Acid-Induced Shift of Intramolecular Hydrogen Bonding Responsible for Excited-State Intramolecular Proton Transfer, Chemistry - An Asian Journal, 2018, 13(13), 1735-1743
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver nitrate Solvents: Methanol ; 7 h, rt
Referenz
- High performance organic photosensitizers for dye-sensitized solar cells, Chemical Communications (Cambridge, 2010, 46(8), 1335-1337
4-Iodo-2,5-dimethoxybenzaldehyde Raw materials
4-Iodo-2,5-dimethoxybenzaldehyde Preparation Products
4-Iodo-2,5-dimethoxybenzaldehyde Verwandte Literatur
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
90064-47-4 (4-Iodo-2,5-dimethoxybenzaldehyde) Verwandte Produkte
- 42298-41-9(5-Iodo-2-methoxybenzaldehyde)
- 139102-37-7(4-iodo-2-methoxybenzaldehyde)
- 135242-70-5(Benzaldehyde, 2,5-dihydroxy-3-iodo-)
- 32024-13-8(3,5-diiodo-2-methoxybenzaldehyde)
- 190131-55-6(Benzaldehyde, 2,5-bis(hexyloxy)-4-iodo-)
- 186358-39-4(Benzaldehyde, 4-iodo-2,5-bis(octyloxy)-)
- 75056-76-7(2,5-Dimethoxy-4-iodotoluene)
- 2314-37-6(3-Iodo-4-methoxybenzaldehyde)
- 70738-04-4(Benzaldehyde, 2-iodo-3,6-dimethoxy-)
- 121404-83-9(4-Iodo-3-methoxybenzaldehyde)
Empfohlene Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Yunnanjiuzhen
Gold Mitglied
CN Lieferant
Großmenge